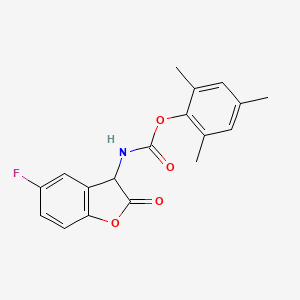

(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Coumaranon-1-L lässt sich bis ins Jahr 1884 zurückverfolgen, als Adolf von Baeyer und Paul Fritsch erstmals die Herstellung durch Destillation von (2-Hydroxyphenyl)essigsäure beschrieben . Dieses Verfahren beinhaltet die intramolekulare Wasserspaltung bei hohen Temperaturen. Ein weiteres Verfahren beinhaltet die Ozonolyse von 2-Allylphenol, das durch Alkylierung von Phenol mit 3-Brompropen gefolgt von einer Claisen-Umlagerung erhalten wird .

Industrielle Produktionsverfahren

Im industriellen Maßstab wird 2-Coumaranon-1-L durch Reaktion von Glyoxylsäure mit Cyclohexanon in Gegenwart eines Dehydrierungskatalysators hergestellt . Dieser Prozess umfasst eine säurekatalysierte Aldol-Kondensation, gefolgt von Wasserabspaltung und kontinuierlicher Dehydrierung bei 250°C in der Dampfphase an einem Palladiumkatalysator .

Analyse Chemischer Reaktionen

2-Coumaranon-1-L unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um 2-Hydroxyphenylessigsäure zu bilden.

Reduktion: Reduktionsreaktionen können je nach verwendeten Reagenzien und Bedingungen zu verschiedenen Derivaten führen.

Substitution: Substitutionsreaktionen, insbesondere in Gegenwart starker Basen, können zur Bildung von chemilumineszenten Produkten führen.

Häufig verwendete Reagenzien in diesen Reaktionen sind starke Basen wie DBU (1,8-Diazabicyclo[5.4.0]undec-7-en) und Oxidationsmittel . Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene chemilumineszente Derivate .

Wissenschaftliche Forschungsanwendungen

2-Coumaranon-1-L hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Medizin: Es dient als Vorläufer für synthetische pharmazeutische Wirkstoffe, darunter Antiarrhythmika.

Industrie: Es wird bei der Herstellung von Fungiziden wie Azoxystrobin verwendet.

Wirkmechanismus

Die Chemilumineszenz von 2-Coumaranon-1-L beinhaltet einen Einzelelektronentransfer-Schritt, bei dem Superoxidradikal-Anionen eine entscheidende Rolle spielen . Der Zerfall des hochenergetischen Zwischenprodukts, 1,2-Dioxetanon, führt zur Erzeugung von angeregten Molekülen durch eine konische Kreuzung . Dieser Mechanismus wird durch experimentelle und rechnerische Methoden unterstützt, darunter EPR-Spektroskopie .

Wirkmechanismus

The chemiluminescence of 2-Coumaranone-1-L involves a single electron transfer step, where superoxide radical anions play a crucial role . The decomposition of the high-energy intermediate, 1,2-dioxetanone, leads to the generation of excited-state molecules through a conical intersection . This mechanism is supported by experimental and computational methods, including EPR spectroscopy .

Vergleich Mit ähnlichen Verbindungen

2-Coumaranon-1-L ist aufgrund seiner effizienten chemilumineszenten Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Luminol: Bekannt für seine Chemilumineszenz, aber weniger effizient im Vergleich zu 2-Coumaranon-1-L.

Glühwürmchen-Luciferin: Eine weitere chemilumineszente Verbindung, die in der bioorganischen Analytik verwendet wird, aber ihre Synthese ist komplexer und teurer.

Coelenterazin: Wird in der Biolumineszenz verwendet, hat aber auch einen komplexeren Syntheseprozess.

Eigenschaften

IUPAC Name |

(2,4,6-trimethylphenyl) N-(5-fluoro-2-oxo-3H-1-benzofuran-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4/c1-9-6-10(2)16(11(3)7-9)24-18(22)20-15-13-8-12(19)4-5-14(13)23-17(15)21/h4-8,15H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLQXRQHSAQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC(=O)NC2C3=C(C=CC(=C3)F)OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

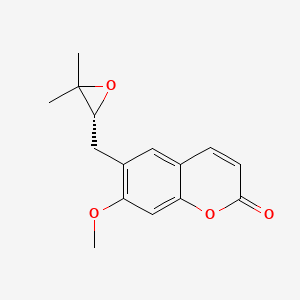

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B3025963.png)

![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)

![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)